ReACp53 -

ReACp53

Catalog Number: EVT-1533760
CAS Number:
Molecular Formula: C108H206N52O24
Molecular Weight: 2617.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 
Source and Classification

ReACp53 was developed based on insights into the aggregation mechanisms of p53 proteins. It is classified as a peptide inhibitor and has been utilized primarily in cancer research, particularly in studies involving prostate cancer and ovarian cancer. The peptide has been synthesized by various companies, including the Chinese Peptide Company, and was also provided by researchers for experimental purposes .

Synthesis Analysis

Methods

The synthesis of ReACp53 involves solid-phase peptide synthesis techniques. The peptide is typically synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After synthesis, it is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.

Technical Details

Once synthesized, ReACp53 is lyophilized and can be reconstituted in phosphate-buffered saline at a specific concentration (e.g., 5 mM) for use in experiments. The peptide's efficacy is often tested in various cancer cell lines through assays designed to measure cellular uptake, apoptosis induction, and effects on cell proliferation .

Molecular Structure Analysis

Structure

ReACp53 comprises a sequence that includes multiple arginine residues, which enhance its cell permeability, allowing it to effectively penetrate cellular membranes. The structural integrity of the peptide is crucial for its function; thus, studies often utilize techniques like circular dichroism (CD) spectroscopy to assess its conformation in solution.

Data

The molecular weight of ReACp53 is approximately 2,000 Da, and its hydrophilic nature due to the presence of arginine residues aids in solubility and interaction with cellular components .

Chemical Reactions Analysis

Reactions

ReACp53 primarily interacts with mutant p53 proteins within cells, leading to the disaggregation of amyloid-like structures. This action restores the functional capacity of p53 as a transcription factor. Experimental setups often involve treating cancer cell lines with ReACp53 and assessing changes in protein aggregation through techniques such as Western blotting.

Technical Details

In vitro studies have demonstrated that treatment with ReACp53 significantly reduces SDS-resistant aggregates of mutant p53 proteins. This reduction is quantified using immunoprecipitation followed by gel electrophoresis .

Mechanism of Action

Process

ReACp53 operates by binding to mutant p53 aggregates, preventing their formation and promoting disaggregation. This action restores the normal function of p53 in regulating gene expression related to cell cycle arrest and apoptosis.

Data

Research indicates that ReACp53 can induce mitochondrial cell death pathways in cells expressing mutant p53 while simultaneously inhibiting DNA synthesis. This dual action enhances its potential as a therapeutic agent against cancers driven by mutant p53 .

Physical and Chemical Properties Analysis

Physical Properties

ReACp53 is typically presented as a lyophilized powder that is soluble in aqueous solutions. Its stability can be affected by factors such as temperature and pH; thus, it is usually stored at low temperatures away from light.

Chemical Properties

The peptide exhibits basic properties due to its high arginine content, making it positively charged at physiological pH. This characteristic facilitates its interaction with negatively charged cellular components .

Applications

ReACp53 has significant potential in scientific research, particularly in oncology. Its applications include:

  • Cancer Therapy: Targeting mutant p53 aggregates offers a novel approach for treating cancers associated with p53 mutations.
  • Research Tool: It serves as a valuable tool for studying the mechanisms of protein aggregation and the role of p53 in tumor suppression.
  • Drug Development: Insights gained from studies involving ReACp53 may contribute to the development of new therapeutic strategies aimed at restoring normal p53 function in cancer cells .
Introduction

p53 as a Tumor Suppressor: Genomic Stability and Apoptotic Regulation

The TP53 gene, encoding the p53 transcription factor, is mutated in >50% of human cancers. Wild-type p53 maintains genomic integrity by orchestrating responses to cellular stress through:

  • Cell Cycle Arrest: Via induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) and blocks G1/S progression [2] [6].
  • DNA Repair: Activation of genes like DDB2 and XPC to facilitate damage repair [6].
  • Apoptosis: Transcriptional upregulation of pro-apoptotic genes (PUMA, BAX, NOXA) and repression of anti-apoptotic factors [1] [6].
  • Senescence: Stabilization of p16INK4A and p21 to enforce irreversible growth arrest [6].

Table 1: Key Tumor-Suppressive Functions of Wild-Type p53

FunctionTarget GenesBiological Outcome
Cell Cycle Arrestp21, GADD45, 14-3-3σBlocks G1/S and G2/M transition
ApoptosisPUMA, BAX, NOXAMitochondrial permeabilization
DNA RepairDDB2, XPCNucleotide excision repair
Senescencep16INK4APermanent growth arrest

Loss of these functions due to TP53 mutations enables uncontrolled proliferation, metastasis, and therapy resistance [1] [6].

Mutant p53 Aggregation: Oncogenic Gain-of-Function and Dominant-Negative Effects

Missense mutations in p53’s DNA-binding domain (DBD)—particularly at hotspots R175, R248, and R273—promote structural destabilization and amyloid-like aggregation. This leads to:

  • Loss of Function (LOF):Aggregated p53 cannot translocate to the nucleus or bind DNA, impairing transcription of tumor-suppressive genes [3] [7].

  • Dominant-Negative (DN) Effect:Mutant p53 co-aggregates with wild-type p53 and paralogs (p63/p73), sequestering them in cytoplasmic inclusions and ablating their function [7] [8].

  • Gain-of-Function (GOF):Aggregates act as "scaffolds" that dysregulate signaling pathways:

  • Upregulation of MDR1 (chemoresistance) and ERBB2 (proliferation) [7].
  • Activation of heat shock proteins (HSP70, HSP90) that inhibit apoptosis [7] [8].
  • Promotion of epithelial-mesenchymal transition (EMT) via MAP2K1 and EGF [3].

Table 2: Pathological Consequences of Mutant p53 Aggregation

Aggregation EffectMolecular MechanismOncogenic Outcome
Loss of Function (LOF)Cytoplasmic sequestration; impaired DNA bindingUncontrolled cell proliferation
Dominant-Negative (DN)Co-aggregation with p63/p73Abolished apoptosis & DNA repair
Gain-of-Function (GOF)HSP70 overexpression; EMT gene dysregulationMetastasis & chemoresistance

Biophysically, aggregates exhibit cross-β amyloid fibrils with a steric zipper core (residues 251–258) that propagates aggregation [4] [8].

ReACp53: Rational Design as a Targeted Amyloid Inhibitor

ReACp53 is a cell-penetrating peptide designed to block the amyloidogenic core of mutant p53. Its development involved:

  • Identification of Aggregation Nucleus:Residues 251–258 (I-I-T-L-T-I-I-T-L) in p53’s DBD form a β-sheet-rich steric zipper, validated as the primary driver of aggregation [4] [8].

  • Computational Design:Substitution of isoleucine at position 254 with arginine (I254R) disrupted steric zipper formation. The resulting peptide L-T-R-I-T-L exhibited:

  • 80% inhibition of p53R248W fibrillization in vitro [4].
  • Specificity for p53 amyloid sequences over other amyloidogenic proteins [9].
  • Structural Optimization:Fusion to a poly-arginine (R9) cell-penetrating tag and R-P-I linker yielded ReACp53 (sequence: RRRRRRRRRRPILTRITLE), enabling intracellular delivery [4] [9].

Table 3: ReACp53 Mechanism and Efficacy

Mechanistic ActionExperimental Evidence
Disrupts steric zipper formationCryo-EM shows blocked β-sheet stacking [4]
Dissolves pre-existing aggregatesLoss of PAb240 staining (mutant conformation-specific) [4]
Restores nuclear p53 localizationImmunofluorescence in HGSOC cells [4] [9]
Reactivates p53 transcriptional targetsp21, ↑ MDM2, ↓ Ki67 in xenografts [4] [5]

In high-grade serous ovarian carcinoma (HGSOC) models, ReACp53:

  • Reduced tumor weight by 80–90% in vivo [4] [9].
  • Restored wild-type p53-like gene regulation without toxicity [5] [9].

Properties

Product Name

ReACp53

Molecular Formula

C108H206N52O24

Molecular Weight

2617.13

SMILES

CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.